Folate-MS432

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

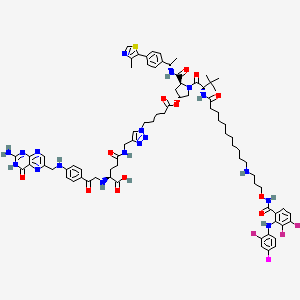

Folate-MS432 is a proteolysis targeting chimera (PROTAC) that targets the folate receptor. It is specifically designed to degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in cancer cells. This compound leverages the high expression of folate receptors in many cancer cell types to achieve selective degradation of target proteins, minimizing off-target effects in normal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Folate-MS432 involves conjugating a folate group to a ligand of the von Hippel-Lindau E3 ubiquitin ligase. This conjugation is achieved through a series of chemical reactions that include the formation of amide bonds and ester bonds. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would need to be optimized for yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Folate-MS432 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound that retain the core structure but have modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s efficacy and selectivity .

Scientific Research Applications

Folate-MS432: Applications in Targeted Cancer Therapy

This compound represents a targeted approach to cancer therapy, utilizing a folate conjugate to selectively deliver a MEK1/2 degrader to cancer cells . This compound is designed to degrade MEK1 and MEK2 in a folate receptor-dependent manner, offering a potential strategy to minimize toxicity and side effects in treatment .

Design and Mechanism of Action

This compound is a folate-conjugated PROTAC (proteolysis-targeting chimera) based on a previously reported MEK1/2 degrader known as MS432 . PROTACs work by binding to a target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein via the proteasome .

The entry of this compound into cells depends on the folate receptor FOLR1, which is often overexpressed on cancer cell membranes . Once inside the cell, this compound promotes the degradation of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway . This pathway is critical for the survival of BRAF mutant cancer cells .

Synthesis and Stability

This compound and its negative control, folate-MS432N, are synthesized using a similar strategy to that used for folate-ARV-771 and folate-ARV-771N . Folate-ARV-771 exhibited relative stability under physiological conditions used for cell culture .

Efficacy and Selectivity in Cancer Cells

This compound has demonstrated efficacy in degrading MEK1 and MEK2 in various cancer cell lines:

- HeLa Cells: this compound degrades MEK1 and MEK2 as efficiently as MS432, while folate-MS432N is incapable of degrading either MEK1 or MEK2, even at 1 μM .

- BRAF-V600E Mutant Cells: In colorectal cancer cell line HT29 and melanoma cell line SK-MEL-28, this compound degrades MEK1 and MEK2 in dose- and time-dependent manners, whereas folate-MS432N does not . Pretreatment with folic acid blocks the degradation of MEK1 and MEK2 in both HT-29 and SK-MEL-28 cells, indicating that the degradation is FOLR1-dependent .

Dependence on VHL E3 Ubiquitin Ligase and Proteasome

The degradation of MEK1/2 by this compound is dependent on VHL E3 ubiquitin ligase and the proteasome:

- VHL Ligand: Co-treatment with the VHL ligand, VH-032, represses the degradation of MEK1/2 in HT-29 cells .

- Proteasome Inhibitor: The proteasome inhibitor MG132 blocks the degradation of BRDs in cancer cells .

- Cullin Neddylation Inhibitor: The Cullin neddylation inhibitor MLN4924, which represses the activation of Cullin RING ubiquitin ligases (CRLs), blocks the degradation of BRDs in cancer cells .

Impact on Cell Viability

- HT-29 Cells: The IC50 of MS432 and this compound was 176 and 436 nM, respectively .

- SK-MEL-28 Cells: The IC50 of MS432 and this compound was 32 nM and 390 nM, respectively .

Summary of Key Findings

| Characteristic | This compound | Folate-MS432N |

|---|---|---|

| Mechanism of Action | Folate-conjugated PROTAC that degrades MEK1/2 in a FOLR1-dependent manner | Negative control for this compound |

| Effect on MEK1/2 Degradation | Efficiently degrades MEK1 and MEK2 in HeLa, HT29, and SK-MEL-28 cells | Incapable of degrading MEK1 or MEK2 |

| Dependence on VHL E3 Ubiquitin Ligase | Degradation is repressed by co-treatment with VHL ligand VH-032 | Not applicable |

| Dependence on Proteasome | Degradation is blocked by the proteasome inhibitor MG132 | Not applicable |

| IC50 in HT-29 Cells | 436 nM | Not applicable |

| IC50 in SK-MEL-28 Cells | 390 nM | Not applicable |

| Target | MEK1/2 | N/A |

Mechanism of Action

Folate-MS432 exerts its effects by binding to the folate receptor on the surface of cancer cells. Once bound, the compound is internalized and recruits the von Hippel-Lindau E3 ubiquitin ligase to the target proteins, mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. This recruitment leads to the ubiquitination and subsequent degradation of these proteins by the proteasome. The degradation of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 disrupts the signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Folate-ARV-771: Targets bromodomain-containing proteins for degradation.

Folate-MS99: Targets anaplastic lymphoma kinase for degradation

Uniqueness

Folate-MS432 is unique in its ability to selectively degrade mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 in a folate receptor-dependent manner. This selectivity minimizes off-target effects and enhances the compound’s therapeutic potential in cancers that overexpress folate receptors .

Q & A

Basic Research Questions

Q. What experimental design frameworks are recommended for studying Folate-MS432's biochemical interactions?

- Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses, such as:

- Population: Specific cell lines or in vivo models.

- Intervention: this compound dosage, administration routes.

- Comparison: Control groups without this compound or with alternative compounds.

- Outcome: Biomarker quantification (e.g., enzyme activity, gene expression).

- Time: Duration of exposure and observation periods.

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Document all synthesis steps (e.g., solvent purity, reaction temperatures) and validate compound identity via NMR, mass spectrometry, and HPLC .

- Follow guidelines for supporting information submission, including raw spectral data and purity thresholds (>95%) .

Q. What statistical methods are appropriate for analyzing this compound dose-response relationships?

- Use non-linear regression models (e.g., sigmoidal dose-response curves) and report confidence intervals for IC₅₀/EC₅₀ values.

- Address variability with ANOVA for multi-group comparisons and Bonferroni correction for multiple hypothesis testing .

Advanced Research Questions

Q. How should contradictory data on this compound’s cellular uptake efficiency be resolved?

- Perform sensitivity analyses to identify confounding variables (e.g., cell membrane permeability assays, transporter inhibition studies).

- Use meta-analysis to compare datasets across studies, adjusting for methodological differences (e.g., fluorescence vs. radiolabeled tracking) .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

- Test lyophilization for storage stability and use accelerated stability testing (e.g., high-temperature/humidity conditions) to predict degradation pathways.

- Employ LC-MS/MS to quantify degradation products and establish acceptance criteria for shelf life .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

- Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify pathway crosstalk.

- Apply systems biology tools (e.g., STRING for protein networks, MetaboAnalyst for metabolic pathways) to contextualize findings .

Q. What methodologies validate this compound’s target specificity in complex biological systems?

- Use CRISPR-Cas9 knockouts of putative targets to confirm functional relevance.

- Combine surface plasmon resonance (SPR) for binding affinity measurements with cellular thermal shift assays (CETSA) to verify target engagement .

Q. Methodological Guidelines

- Data Reporting : Include raw datasets , analysis scripts , and metadata in supplementary materials to enable replication. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Error Mitigation : Calculate sampling errors (e.g., using IHL factors for subsampling) and report propagation of uncertainty in analytical workflows .

- Ethical Compliance : Adhere to open-access data policies (e.g., PLOS guidelines) and disclose conflicts of interest in funding sources .

Properties

Molecular Formula |

C78H96F3IN18O12S |

|---|---|

Molecular Weight |

1693.7 g/mol |

IUPAC Name |

(2S)-2-[[2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]phenyl]-2-oxoethyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C78H96F3IN18O12S/c1-46(48-19-21-50(22-20-48)69-47(2)89-45-113-69)90-73(106)61-38-55(44-100(61)75(108)70(78(3,4)5)93-64(103)17-12-10-8-6-7-9-11-14-33-84-34-16-36-111-97-72(105)56-28-29-57(79)66(81)67(56)92-59-30-25-51(82)37-58(59)80)112-65(104)18-13-15-35-99-43-54(96-98-99)41-87-63(102)32-31-60(76(109)110)86-42-62(101)49-23-26-52(27-24-49)85-39-53-40-88-71-68(91-53)74(107)95-77(83)94-71/h19-30,37,40,43,45-46,55,60-61,70,84-86,92H,6-18,31-36,38-39,41-42,44H2,1-5H3,(H,87,102)(H,90,106)(H,93,103)(H,97,105)(H,109,110)(H3,83,88,94,95,107)/t46-,55+,60-,61-,70+/m0/s1 |

InChI Key |

ZLMIAOUBLNHEHE-UVHPRSAMSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CC[C@@H](C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNCCCONC(=O)C4=C(C(=C(C=C4)F)F)NC5=C(C=C(C=C5)I)F)OC(=O)CCCCN6C=C(N=N6)CNC(=O)CCC(C(=O)O)NCC(=O)C7=CC=C(C=C7)NCC8=CN=C9C(=N8)C(=O)NC(=N9)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.